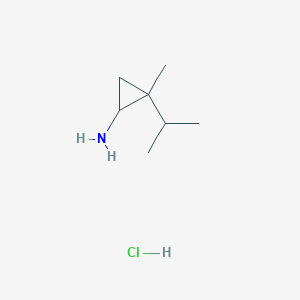
(2,6-Dichlorophenylthio)Acetic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, has been explored with the aim of achieving anti-inflammatory and immunosuppressive activity . These studies involve the synthesis of new derivatives and the confirmation of their chemical structures through elemental analysis, IR spectra, and other spectral analyses . Although the exact synthesis of (2,6-Dichlorophenylthio)Acetic Acid is not detailed, similar methods could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds closely related to (2,6-Dichlorophenylthio)Acetic Acid has been characterized using various techniques. For instance, the crystal structure of a complex formed by heptakis(2,6-di-O-methyl)-beta-cyclodextrin with (2,4-dichlorophenoxy)acetic acid was studied using X-ray diffraction . Additionally, the structure of methyl 2-(diphenylmethyleneamino)-2-(1,3-dithiane-2-ylidene) acetate was characterized, revealing a non-planar 2-aza-1,3-butadiene fragment . These studies suggest that X-ray diffraction could be a valuable tool for analyzing the molecular structure of (2,6-Dichlorophenylthio)Acetic Acid.
Chemical Reactions Analysis
The chemical reactions of related compounds have been investigated, such as the chlorination of phenols leading to various chlorination products . Another study found that trichloro- and dichloro-acetic acid could react with 1-alkenes in the presence of a ruthenium catalyst to afford chlorinated lactones . These findings indicate that (2,6-Dichlorophenylthio)Acetic Acid may also undergo interesting reactions, potentially leading to the formation of new compounds with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to (2,6-Dichlorophenylthio)Acetic Acid have been explored. For example, the synthesis and characterization of {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid included elemental analyses, FT-IR, and 1H NMR spectroscopy . These techniques could be employed to determine the physical and chemical properties of (2,6-Dichlorophenylthio)Acetic Acid, such as solubility, melting point, and reactivity.
Applications De Recherche Scientifique
Conformational Studies of Phenoxyacetic Acid Derivatives : A study by Lynch et al. (2003) explored the conformational aspects of various phenoxyacetic acid derivatives, including (2,3-dichlorophenoxy)acetic acid, using single-crystal X-ray diffraction techniques. This research is significant in understanding the structural properties of these compounds (Lynch et al., 2003).
Synthesis of Complexes with Tridentate Ligands : Cave et al. (1999) conducted a study on the high-yield synthesis of a complex involving 2,6-diphenylpyridine and platinum. This research is relevant for developing novel compounds with potential applications in various fields, including catalysis and material science (Cave et al., 1999).
Herbicide Uptake and Translocation : Sutton and Bingham (1970) investigated the uptake and translocation of (2,4-dichlorophenoxy)acetic acid in parrotfeather, a study relevant to understanding how herbicides move within plant systems. This research is crucial for improving the efficacy and environmental impact of herbicide usage (Sutton & Bingham, 1970).
Adsorption Behavior of Herbicides : Khan and Akhtar (2011) focused on the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on cation-exchangers. This study is vital for understanding the environmental fate and removal of herbicides from water sources (Khan & Akhtar, 2011).
Degradation of Herbicides Under Methanogenic Conditions : Yang et al. (2017) explored the degradation of 2,4-dichlorophenoxyacetic acid facilitated by acetate under methanogenic conditions. This research contributes to the understanding of herbicide breakdown in soil environments and potential bioremediation strategies (Yang et al., 2017).
Safety And Hazards
“(2,6-Dichlorophenylthio)acetic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this chemical with appropriate personal protective equipment and in a well-ventilated area .
Propriétés
IUPAC Name |
2-(2,6-dichlorophenyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2S/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNRRSJGOOTQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichlorophenylthio)Acetic Acid | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B3019651.png)
![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3019653.png)

![5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3019656.png)



![N-[2-(Cyclohexen-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3019662.png)





